2-(Pyrrolidin-1-yl)thiazole 2-(Pyrrolidin-1-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 24255-45-6; 524674-17-7
VCID: VC4826330
InChI: InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2
SMILES: C1CCN(C1)C2=NC=CS2
Molecular Formula: C7H10N2S
Molecular Weight: 154.23

2-(Pyrrolidin-1-yl)thiazole

CAS No.: 24255-45-6; 524674-17-7

Cat. No.: VC4826330

Molecular Formula: C7H10N2S

Molecular Weight: 154.23

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)thiazole - 24255-45-6; 524674-17-7

Specification

CAS No. 24255-45-6; 524674-17-7
Molecular Formula C7H10N2S
Molecular Weight 154.23
IUPAC Name 2-pyrrolidin-1-yl-1,3-thiazole
Standard InChI InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2
Standard InChI Key MAVYKYRWYBBQGY-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=CS2

Introduction

Chemical Identity and Structural Features

Basic Chemical Descriptors

2-(Pyrrolidin-1-yl)thiazole (CAS: 24255-45-6) has the molecular formula C₇H₉N₃S and a molecular weight of 167.23 g/mol . The compound’s structure combines a five-membered thiazole ring (containing nitrogen and sulfur atoms) with a pyrrolidine group, a saturated five-membered amine ring. Key identifiers include:

PropertyValueSource
IUPAC Name2-(Pyrrolidin-1-yl)-1,3-thiazole
SMILESC1CCN(C1)C2=NC=CS2
InChI KeyUFDQJALVKSMZRX-UHFFFAOYSA-N

Derivatives and Related Compounds

Functionalization at the 4- or 5-positions of the thiazole ring yields derivatives with enhanced bioactivity. For example:

  • 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid (CAS: 941716-91-2), with a carboxylic acid group at C5, has a molecular formula of C₈H₁₀N₂O₂S and molecular weight of 198.24 g/mol .

  • Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (PubChem CID: 56773656), a water-soluble salt, highlights the versatility of this scaffold .

Synthesis Methodologies

Cycloaddition and Functionalization Strategies

A robust synthetic route involves the reaction of polysubstituted pyrrolidines with N-benzoyl isothiocyanate, followed by cyclization with α-bromo ketones. This method, developed by Belveren et al., produces 2-(pyrrolidin-1-yl)thiazoles in 65–83% yields (Table 1) .

Table 1: Synthesis of 2-(Pyrrolidin-1-yl)thiazole Derivatives

Starting Material (Pyrrolidine Derivative)Product Yield (%)Conditions
6j (R1 = (3-indolyl)methyl)65Reflux in acetone, 48 h
6k (R1 = benzyl)82Reflux in acetone, 24 h
6m (R1 = 4-methoxyphenyl)83Reflux in acetone, 24 h

Key steps include:

  • Formation of benzoylaminocarbo-N-thioylpyrrolidine intermediates (e.g., 7j–7o) via nucleophilic attack of pyrrolidine nitrogen on isothiocyanate .

  • Cyclization with α-bromo ketones (e.g., 2-bromo-4′-methoxyacetophenone) to form the thiazole ring .

Stability Considerations

Derivatives lacking stabilizing substituents (e.g., indolyl or aryl groups) exhibit poor stability, decomposing within days at 25°C . Storage at low temperatures (−20°C) and inert atmospheres is recommended for long-term preservation.

Physicochemical Properties

Solubility and Reactivity

  • The parent compound is lipophilic due to its nonpolar pyrrolidine and thiazole rings, limiting aqueous solubility.

  • Introduction of polar groups (e.g., carboxylic acids) enhances water solubility, as seen in the sodium carboxylate derivative .

Spectroscopic Data

  • IR Spectroscopy: Carboxylic acid derivatives show characteristic C=O stretches at 1680–1720 cm⁻¹ .

  • NMR: Protons on the thiazole ring resonate at δ 7.2–7.8 ppm (1H, singlet), while pyrrolidine protons appear as multiplets at δ 1.8–3.5 ppm .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)MIC against M. tuberculosis (µg/mL)
5k12.5256.25
5m6.2512.53.12

Mechanistically, these compounds inhibit bacterial cell wall synthesis and disrupt mycobacterial membrane integrity .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., -COO⁻) improve solubility and target binding.

  • Bulky substituents (e.g., indolyl) enhance activity against Gram-positive pathogens by promoting hydrophobic interactions .

Applications in Drug Discovery

Lead Compounds for Antibacterial Agents

The scaffold’s modularity allows for optimization against multidrug-resistant (MDR) strains. Derivatives with MICs < 10 µg/mL against M. tuberculosis are prioritized for tuberculosis drug development .

Future Directions

  • Exploration of hybrid structures combining thiazole-pyrrolidine motifs with fluoroquinolones or β-lactams.

  • In vivo pharmacokinetic studies to assess oral bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator